Polar Surface Area (PSA) Expansion vs. 2-Chloro-3-hydrazinoquinoxaline Enables Superior H-Bonding Capacity
The target compound exhibits a PSA of 104.23 Ų, which is 41.46 Ų (66.1%) larger than that of its direct synthetic precursor 2-chloro-3-hydrazinoquinoxaline (CAS 51347-93-4, PSA = 62.77 Ų) . This increase is attributable to the N-phenylthiourea moiety, which introduces two additional H-bond donor sites (total HBD count increases from 2 to 4 based on structural analysis) and one sulfur H-bond acceptor . A PSA above 90 Ų is associated with improved aqueous solubility and reduced passive blood-brain barrier permeability, desirable for peripheral drug targets; the precursor's low PSA of 62.77 Ų favors CNS penetration, which may be undesirable for non-CNS indications.
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 104.23 Ų (calculated) |
| Comparator Or Baseline | 2-Chloro-3-hydrazinoquinoxaline (CAS 51347-93-4): 62.77 Ų |
| Quantified Difference | 41.46 Ų increase (+66.1%) |
| Conditions | Calculated topological PSA (tPSA) from ChemSrc and Chem960 databases |
Why This Matters
The substantial PSA expansion shifts the compound from a CNS-penetrant profile toward a peripherally selective drug-like space, which is critical for selecting the appropriate scaffold for a given therapeutic indication.
